methyl 2-(propan-2-yl)-1H-1,3-benzodiazole-7-carboxylate
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Overview
Description
Methyl 2-(propan-2-yl)-1H-1,3-benzodiazole-7-carboxylate is a chemical compound belonging to the benzodiazole family. Benzodiazoles are heterocyclic aromatic organic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a methyl ester group at the 7th position and an isopropyl group at the 2nd position of the benzodiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(propan-2-yl)-1H-1,3-benzodiazole-7-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with isopropyl bromide to form the intermediate, which is then cyclized with methyl chloroformate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete cyclization and esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to minimize by-products and ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(propan-2-yl)-1H-1,3-benzodiazole-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a catalyst.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated benzodiazole derivatives.
Scientific Research Applications
Methyl 2-(propan-2-yl)-1H-1,3-benzodiazole-7-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other biologically active benzodiazoles.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-(propan-2-yl)-1H-1,3-benzodiazole-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(propan-2-yl)-1H-1,3-benzoxazole-7-carboxylate: Similar structure but with an oxygen atom in place of the nitrogen in the benzodiazole ring.
Methyl 2-(propan-2-yl)-1H-1,3-benzothiazole-7-carboxylate: Contains a sulfur atom instead of nitrogen.
Uniqueness
Methyl 2-(propan-2-yl)-1H-1,3-benzodiazole-7-carboxylate is unique due to its specific substitution pattern and the presence of both an isopropyl group and a methyl ester group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 2-propan-2-yl-1H-benzimidazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-7(2)11-13-9-6-4-5-8(10(9)14-11)12(15)16-3/h4-7H,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRGMJYPQIPUYQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(C=CC=C2N1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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